molecular formula C14H9ClF4N2O4 B13442162 Methyl 2-Chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate

Methyl 2-Chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate

Cat. No.: B13442162
M. Wt: 380.68 g/mol
InChI Key: NAWNOEAWWLHTLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate involves several steps. One key step is the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid reacts with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the ring systems of the herbicide . This reaction yields over 90%, followed by standard chemical transformations to generate the final product .

Chemical Reactions Analysis

Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate works by inhibiting protoporphyrinogen IX oxidase (PPO), an enzyme crucial for chlorophyll formation. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in rapid loss of membrane integrity and function, ultimately leading to plant death .

Comparison with Similar Compounds

Similar compounds to methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate include:

This compound is unique due to its specific chemical structure, which provides high efficacy in weed control and a distinct mechanism of action .

Properties

Molecular Formula

C14H9ClF4N2O4

Molecular Weight

380.68 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate

InChI

InChI=1S/C14H9ClF4N2O4/c1-20-10(14(17,18)19)5-11(22)21(13(20)24)9-3-6(12(23)25-2)7(15)4-8(9)16/h3-5H,1-2H3

InChI Key

NAWNOEAWWLHTLF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C2=C(C=C(C(=C2)C(=O)OC)Cl)F)C(F)(F)F

Origin of Product

United States

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